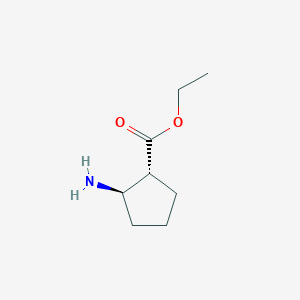

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

描述

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral β-amino acid ester with a cyclopentane backbone. Its stereochemistry and functional groups make it valuable in asymmetric synthesis, pharmaceutical intermediates, and bioactive molecule development. The compound is cataloged under CAS 114745-46-9 (MFCD20719057) and is typically available as a hydrochloride salt (CAS 945935-60-4) with 95% purity . Key structural features include an ethyl ester group and a primary amine at the 2-position of the cyclopentane ring, with (1R,2R) stereochemistry influencing its physicochemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a cyclopentanone derivative.

Amination: The cyclopentanone derivative undergoes amination to introduce the amino group.

Esterification: The resulting aminocyclopentanone is then esterified to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

科学研究应用

Chemistry

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the formation of diverse derivatives that are important in asymmetric synthesis.

Biology

Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. Notable applications include:

- Enzyme Inhibition: The compound can inhibit certain enzymes, affecting their catalytic activity.

- Receptor Binding: It modulates receptor activity, which is essential for mediating biological responses.

Medicine

The compound is being explored for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest it may act as an antimicrobial agent.

- Neuroprotective Effects: Its structural properties indicate potential use in treating neurological disorders by influencing neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals due to its favorable pharmacokinetic properties.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development into a therapeutic agent for infections.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound revealed that it could reduce oxidative stress in neuronal cells. This property makes it a candidate for further exploration in treatments for neurodegenerative diseases.

作用机制

The mechanism of action of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The (1R,2R) isomer is distinct from its (1R,2S) counterpart in optical activity and reactivity. For example:

- Synthesis Yield : The (1R,2S) isomer was synthesized with a 31% yield via CALB-catalyzed hydrolysis, whereas the (1R,2R) isomer’s synthesis efficiency remains unspecified in the evidence .

Table 1: Stereoisomer Comparison

Ring Size Variations in Cycloalkane Derivatives

Expanding or contracting the cycloalkane ring alters conformational flexibility and optical activity:

- Cyclohexane Analog: Ethyl (1R,2S)-2-aminocyclohexanecarboxylate shows a more negative optical rotation ([α]²⁵ = −11.13 vs. −6.94 for cyclopentane), likely due to increased ring strain and stereoelectronic effects .

- Cycloheptane and Cyclooctane Derivatives : Optical rotations decrease further ([α]²⁵ = −4.09 and unspecified, respectively), suggesting reduced stereochemical rigidity in larger rings .

Table 2: Optical Activity by Ring Size

| Compound | Optical Rotation [α]²⁵ (EtOH) |

|---|---|

| (1R,2S)-Cyclopentane Derivative | −6.94 |

| (1R,2S)-Cyclohexane Derivative | −11.13 |

| (1R,2S)-Cycloheptane Derivative | −4.09 |

Substituent and Functional Group Modifications

Ester Group Variations

- Ethyl vs. Methyl esters may offer better crystallinity but lower solubility in organic solvents .

- Amino Group Protection: Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1359987-62-4) incorporates a benzyloxycarbonyl (Cbz) protecting group, enhancing stability during peptide coupling reactions. The unprotected (1R,2R) isomer is more reactive but prone to oxidation .

Table 3: Functional Group Impact

Salt Forms and Physicochemical Properties

- Hydrochloride Salts : The (1R,2R) isomer’s hydrochloride form (CAS 945935-60-4) improves aqueous solubility and shelf stability compared to the free base, critical for pharmaceutical formulations .

- Phosphate Salts: Ethyl 2-vinyl-1-aminocyclopropanecarboxylate 2,4-phosphate () demonstrates how counterions influence purification and handling in synthetic workflows.

Complex Derivatives and Bioactivity

- Fluorinated Analogs : Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (CAS 1006376-61-9) incorporates electronegative fluorine atoms, enhancing binding affinity in drug-receptor interactions. Its molecular weight (226.219 g/mol) and lipophilicity (density 1.3 g/cm³) suggest utility in CNS-targeted therapies .

- Azido and Hydroxy Derivatives: Ethyl 4-azido-2-(Boc-amino)-3-hydroxycyclopentanecarboxylate (Molecular Formula C₁₃H₂₂N₄O₅) showcases multifunctional modifications for click chemistry or prodrug applications .

生物活性

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, a chiral compound featuring a cyclopentane ring, has garnered attention for its diverse biological activities and potential applications in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, indicated by the (1R,2R) configuration, which significantly influences its biological interactions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes, thereby affecting their catalytic activity. This inhibition can lead to alterations in metabolic pathways that are crucial for maintaining cellular functions.

- Receptor Binding : It binds to specific receptors, modulating their activity and triggering downstream signaling pathways. This receptor interaction is essential for mediating various biological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, which could be leveraged in developing treatments for infections.

- Neuroprotective Effects : Its structural properties suggest potential applications in treating neurological disorders by influencing neurotransmitter systems and protecting neuronal cells from damage .

- Pharmacological Applications : Preliminary studies indicate that this compound could serve as a candidate for drug development targeting various diseases due to its favorable pharmacokinetic properties.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (1S,2S)-Ethyl 2-aminocyclopentanecarboxylate | Chiral Ester | Antimicrobial | Different stereochemistry affecting activity |

| Ethyl 2-aminoacetate | Simple Amine Ester | Antioxidant | Simpler structure; less steric hindrance |

| Cyclopentylamine | Non-Ester Amine | Neuroactive | Lacks carboxylic functionality |

| (S)-Proline | Amino Acid | Neuroprotective | Natural amino acid; different ring structure |

This table illustrates how the unique stereochemistry of this compound may confer specific biological activities not present in other related compounds.

Recent Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

- A study demonstrated that modifications to the amino group could improve binding affinity to target receptors involved in neuroprotection .

- Another investigation revealed that the compound's structural variations influenced its enzyme inhibition capabilities, showcasing a dose-dependent relationship between concentration and biological effect .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves cyclopropanation or cyclopentane ring functionalization. For example, similar compounds (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) are synthesized via amine coupling under reflux in ethyl acetate, followed by filtration and purification . To ensure stereochemical fidelity, chiral catalysts (e.g., Rh(II) or Cu(I) complexes) or enantioselective enzymatic methods are recommended. Confirm stereochemistry using chiral HPLC or polarimetry, and validate via (e.g., coupling constants and splitting patterns as in Reference Example 87) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Use and to confirm structural integrity (e.g., δ 2.29–3.82 ppm for cyclopentane protons ). High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy. Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm). For stereochemical validation, circular dichroism (CD) or X-ray crystallography is advised if crystals are obtainable .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to OSHA Hazard Communication Standard (HCS) guidelines for aminocyclopentane derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of aerosols .

- Store in a cool, dry place away from oxidizers. Dispose of waste via licensed chemical disposal services, as per EPA regulations .

Q. How is this compound utilized in pharmaceutical research?

- Methodological Answer : Cyclopentane carboxylates are common intermediates in drug synthesis. For instance, ethyl 1-amino-1-cyclopentanecarboxylate is a precursor to angiotensin II receptor antagonists like irbesartan . To explore bioactivity, conduct in vitro assays (e.g., enzyme inhibition or receptor binding) using HEK293 or CHO cell lines, followed by pharmacokinetic studies in rodent models .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, identifying energetically favorable routes . Use quantitative structure-property relationship (QSPR) models to predict solubility and stability. Molecular dynamics simulations (e.g., GROMACS) can assess conformational flexibility in biological matrices .

Q. What strategies resolve contradictions in yield or stereoselectivity across synthetic protocols?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using design of experiments (DoE). For example, replacing ethyl acetate with THF may improve solubility of intermediates . Cross-validate results with kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Reconcile data using multivariate analysis (e.g., PCA) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer : Compare (1R,2R) and (1S,2S) enantiomers via in vitro/in vivo assays. For chiral drugs like β-blockers, the (R,R) configuration often enhances receptor affinity. Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., GPCRs) . Pair with molecular docking (AutoDock Vina) to correlate stereochemistry with binding pose .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Continuous flow reactors improve scalability and ee by ensuring consistent mixing and temperature control . Monitor ee in real-time using inline FTIR or Raman spectroscopy. For industrial-scale purification, simulate moving bed (SMB) chromatography outperforms batch methods .

Q. How can degradation products be identified and mitigated during storage?

属性

IUPAC Name |

ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424931 | |

| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114745-46-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114745-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。